

A Comparative Analysis of Gene Regulatory Networks: Sodelglitazar and Other Glitazars

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Compound of Interest

Compound Name: Sodelglitazar

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Introduction

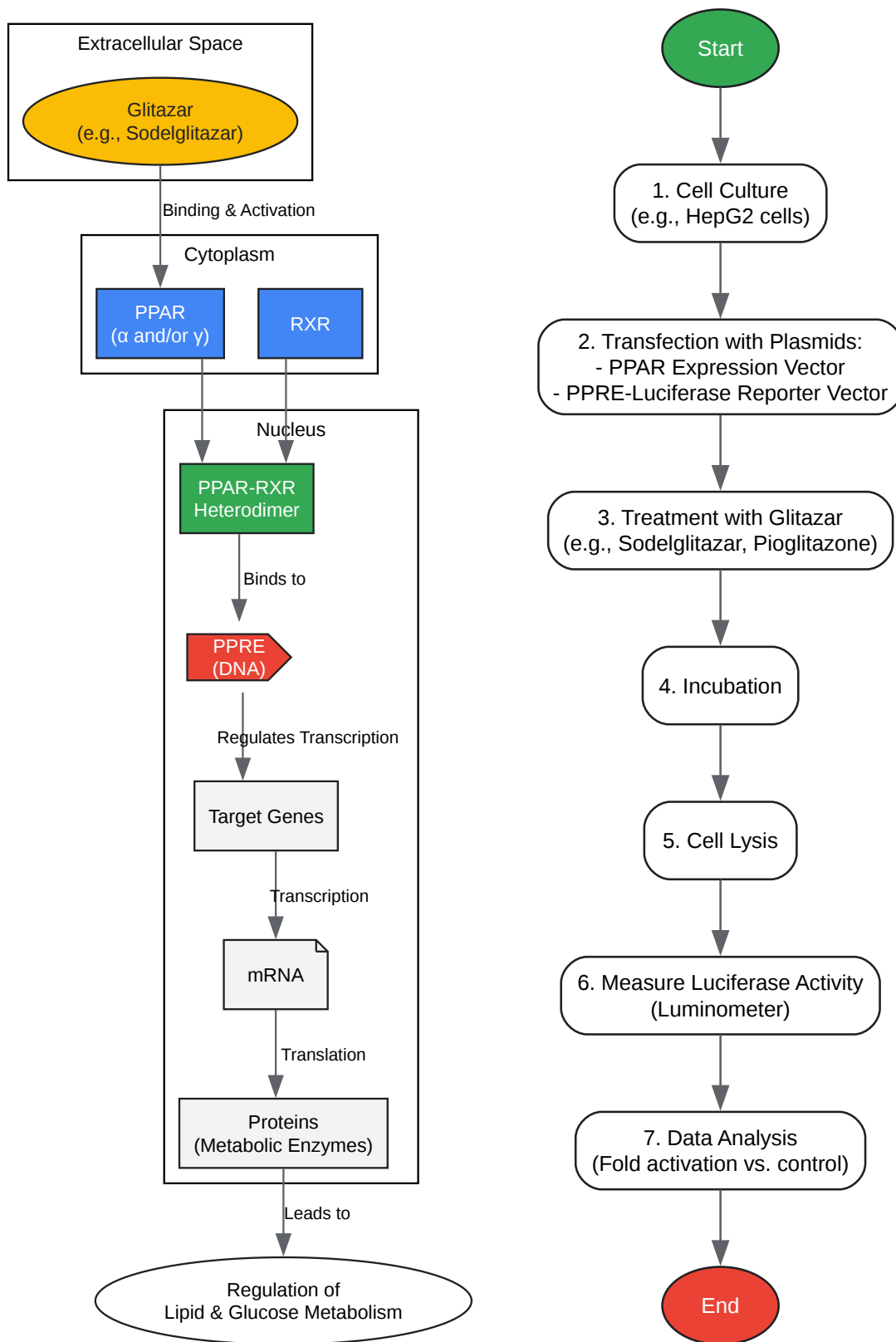
Glitazars, a class of drugs targeting peroxisome proliferator-activated receptors (PPARs), have been a cornerstone in the management of metabolic diseases, particularly type 2 diabetes. These nuclear receptors, primarily PPAR α and PPAR γ , are critical regulators of glucose and lipid metabolism. While classic glitazones like pioglitazone and rosiglitazone are selective for PPAR γ , newer agents, such as **Sodelglitazar**, exhibit dual agonism for both PPAR α and PPAR γ . This guide provides a detailed comparison of the gene regulatory networks influenced by **Sodelglitazar** and other notable glitazars, supported by experimental data and detailed methodologies. **Sodelglitazar** is a selective PPAR α modulator, and its close structural and functional analog, Saroglitazar, a dual PPAR α/γ agonist, will be used as a proxy for comparative analysis due to the availability of more extensive public data.

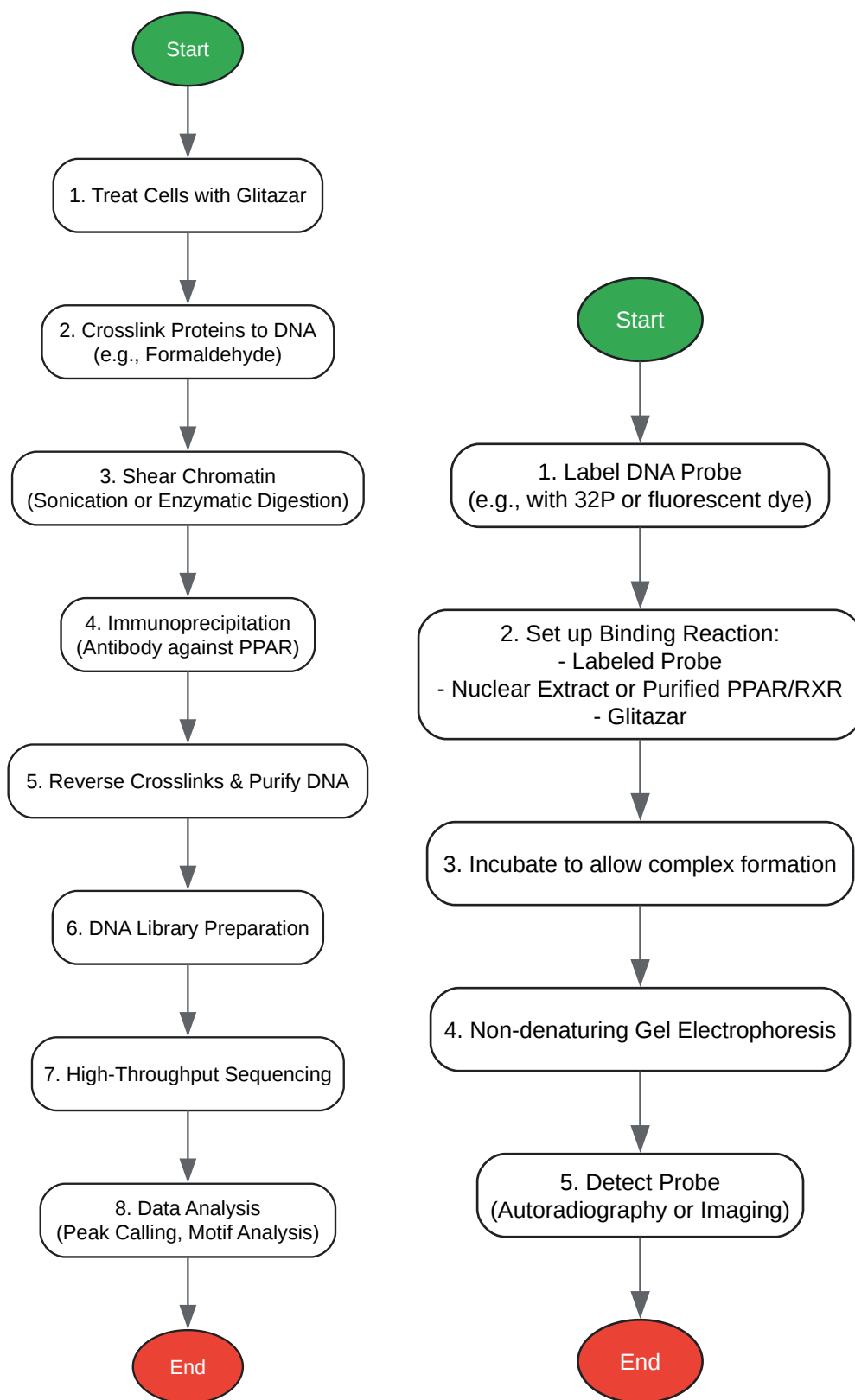
Mechanism of Action: A Shared Pathway with Distinct Nuances

Glitazars exert their effects by binding to and activating PPARs. Upon activation, the PPAR undergoes a conformational change, leading to the recruitment of the retinoid X receptor (RXR). This PPAR-RXR heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.

This binding event initiates the transcription of a suite of genes involved in various metabolic processes.

The primary distinction between different glitazars lies in their affinity for PPAR isoforms. While pioglitazone and rosiglitazone are potent PPAR γ agonists, **Sodelglitazar** (via Saroglitazar) demonstrates a dual agonism with a predominant effect on PPAR α and a moderate effect on PPAR γ .^{[1][2]} This dual action allows for a broader impact on both lipid and glucose metabolism.





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References

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- 2. What is the mechanism of Saroglitazar? [synapse.patsnap.com]
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